
Cyclohexane, 1,1'-(cyclohexylidenemethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- is an organic compound with the molecular formula C19H32. This compound consists of two cyclohexane rings connected by a methylene bridge, with an additional cyclohexylidene group attached to the methylene carbon. It is a member of the cycloalkane family, which are known for their stability and unique conformational properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- typically involves the reaction of cyclohexanone with cyclohexylidene methylene in the presence of a strong base. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is carefully monitored to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- has various applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and reaction mechanisms.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Cyclohexanol: A hydroxylated derivative of cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness
Cyclohexane, 1,1’-(cyclohexylidenemethylene)bis- is unique due to its complex structure, which includes multiple cyclohexane rings and a methylene bridge. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
88556-97-2 |
|---|---|
Molekularformel |
C19H32 |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
dicyclohexylmethylidenecyclohexane |
InChI |
InChI=1S/C19H32/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-17H,1-15H2 |
InChI-Schlüssel |
VQARLIPIWACGHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)
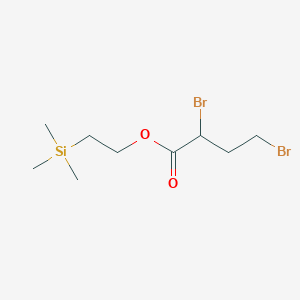

![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)
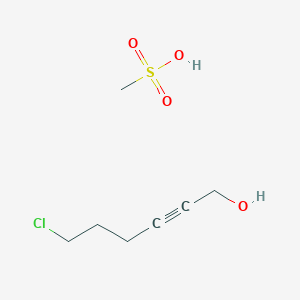
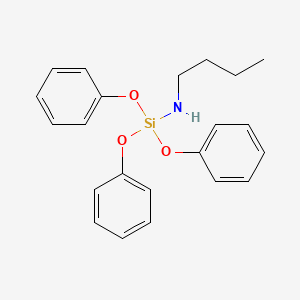

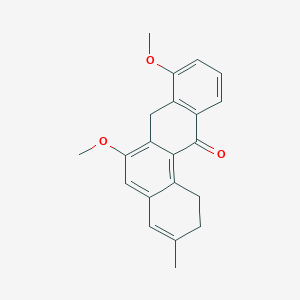
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
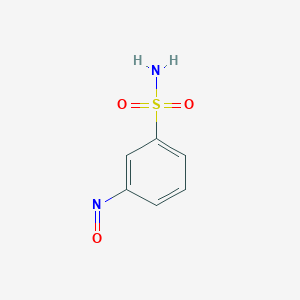
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)

